4-[(1-carboxyethyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(1-carboxyethyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C7H11NO5. It is known for its unique structure, which includes both carboxylic acid and amide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-carboxyethyl)amino]-4-oxobutanoic acid typically involves the reaction of a suitable amine with a carboxylic acid derivative. One common method is the reaction of 4-oxobutanoic acid with an amine containing a carboxyethyl group under acidic or basic conditions. The reaction can be catalyzed by various reagents, including acids, bases, or enzymes, depending on the desired reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(1-carboxyethyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-[(1-carboxyethyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[(1-carboxyethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These metabolites can exert biological effects by modulating enzyme activity, receptor binding, or gene expression .
Comparison with Similar Compounds
Similar Compounds
4-[(1-carboxyethyl)amino]-4-oxobutanoic acid: Unique due to its specific functional groups and structure.
2-[(1-carboxyethyl)amino]-2-oxobutanoic acid: Similar structure but different position of functional groups.
3-[(1-carboxyethyl)amino]-3-oxobutanoic acid: Another isomer with different functional group positioning.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its structure provides versatility in synthetic applications and potential therapeutic benefits .
Properties
IUPAC Name |
4-(1-carboxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(7(12)13)8-5(9)2-3-6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOMVEQNJVSESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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